Cas no 3282-32-4 (alpha-diazoacetophenone)
alpha-diazoacetophenone structure
Product Name:alpha-diazoacetophenone
Numero CAS:3282-32-4
MF:C8H6N2O
MW:146.14604139328
CID:917317
PubChem ID:18667
Update Time:2025-04-19
alpha-diazoacetophenone Proprietà chimiche e fisiche
Nomi e identificatori
-
- alpha-diazoacetophenone
- (E)-2-diazonio-1-phenylethenolate
- 2-DIAZO-1-PHENYLETHANONE
- 2-Diazoacetophenone
- ACETOPHENONE, 2-DIAZO-
- Diazoacetophenone
- Diazomethyl phenyl ketone
- Ethanone, 2-diazo-1-phenyl-
- Phenyl diazomethyl ketone
- (E)-2-diazonio-1-phenyl-ethenolate
- AT25592
- EN300-76953
- AKOS015917546
- 3282-32-4
- 2-diazo-1-phenyl-ethanone
- BRN 1636122
- DTXSID80954476
- 2-Diazo-1-phenylethan-1-one
- .alpha.-Diazoacetophenone
- Diazoacetylbenzene
- .omega.-Diazoacetophenone
- A821442
- NSC25280
- NSC 25280
- NSC-25280
-
- Inchi: 1S/C8H6N2O/c9-10-6-8(11)7-4-2-1-3-5-7/h1-6H
- Chiave InChI: ZSTBZBURMWJKSQ-UHFFFAOYSA-N
- Sorrisi: O=C(C=[N+]=[N-])C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 147.05591
- Massa monoisotopica: 146.048
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 195
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 51.2A^2
- XLogP3: 1.6
Proprietà sperimentali
- Densità: 1.2312 (rough estimate)
- Punto di ebollizione: 265.75°C (rough estimate)
- Indice di rifrazione: 1.4900 (estimate)
- PSA: 55.02
- LogP: 1.25096
alpha-diazoacetophenone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-76953-0.05g |
2-diazo-1-phenylethan-1-one |
3282-32-4 | 95% | 0.05g |
$132.0 | 2024-05-22 | |
| Enamine | EN300-76953-0.1g |
2-diazo-1-phenylethan-1-one |
3282-32-4 | 95% | 0.1g |
$197.0 | 2024-05-22 | |
| Enamine | EN300-76953-0.25g |
2-diazo-1-phenylethan-1-one |
3282-32-4 | 95% | 0.25g |
$281.0 | 2024-05-22 | |
| Enamine | EN300-76953-0.5g |
2-diazo-1-phenylethan-1-one |
3282-32-4 | 95% | 0.5g |
$443.0 | 2024-05-22 | |
| Enamine | EN300-76953-1.0g |
2-diazo-1-phenylethan-1-one |
3282-32-4 | 95% | 1.0g |
$568.0 | 2024-05-22 | |
| Enamine | EN300-76953-2.5g |
2-diazo-1-phenylethan-1-one |
3282-32-4 | 95% | 2.5g |
$1112.0 | 2024-05-22 | |
| Enamine | EN300-76953-5.0g |
2-diazo-1-phenylethan-1-one |
3282-32-4 | 95% | 5.0g |
$1644.0 | 2024-05-22 | |
| Enamine | EN300-76953-10.0g |
2-diazo-1-phenylethan-1-one |
3282-32-4 | 95% | 10.0g |
$2440.0 | 2024-05-22 | |
| 1PlusChem | 1P00CTR2-50mg |
Diazoacetylbenzene |
3282-32-4 | 95% | 50mg |
$219.00 | 2024-05-05 | |
| 1PlusChem | 1P00CTR2-100mg |
Diazoacetylbenzene |
3282-32-4 | 95% | 100mg |
$297.00 | 2024-05-05 |
alpha-diazoacetophenone Letteratura correlata
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
3282-32-4 (alpha-diazoacetophenone) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso